molecular formula C17H15NO2 B3016432 1-(4-methylbenzyl)-1H-indole-5-carboxylic acid CAS No. 1411407-54-9

1-(4-methylbenzyl)-1H-indole-5-carboxylic acid

Cat. No.: B3016432
CAS No.: 1411407-54-9
M. Wt: 265.312
InChI Key: HOZVXNVCWLHKSF-UHFFFAOYSA-N
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Description

1-(4-Methylbenzyl)-1H-indole-5-carboxylic acid is a substituted indole derivative featuring a carboxylic acid group at the 5-position of the indole core and a 4-methylbenzyl group attached to the nitrogen atom at the 1-position. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules and natural products.

Properties

IUPAC Name

1-[(4-methylphenyl)methyl]indole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO2/c1-12-2-4-13(5-3-12)11-18-9-8-14-10-15(17(19)20)6-7-16(14)18/h2-10H,11H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOZVXNVCWLHKSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=CC3=C2C=CC(=C3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-methylbenzyl)-1H-indole-5-carboxylic acid typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Introduction of the 4-Methylbenzyl Group: The 4-methylbenzyl group can be introduced via a nucleophilic substitution reaction, where the nitrogen atom of the indole attacks a 4-methylbenzyl halide.

    Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, such as the Vilsmeier-Haack reaction, which involves the reaction of the indole with a formylating agent followed by oxidation to form the carboxylic acid.

Industrial Production Methods

Industrial production of 1-(4-methylbenzyl)-1H-indole-5-carboxylic acid may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(4-methylbenzyl)-1H-indole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

Structure and Composition

The molecular structure of 1-(4-methylbenzyl)-1H-indole-5-carboxylic acid can be summarized as follows:

  • Molecular Formula : C17H17NO2
  • Molecular Weight : 271.33 g/mol
  • IUPAC Name : 1-(4-methylbenzyl)-1H-indole-5-carboxylic acid

Medicinal Chemistry

1-(4-Methylbenzyl)-1H-indole-5-carboxylic acid has shown promise in the development of novel therapeutic agents. Its structural characteristics allow it to interact with various biological targets.

Case Study: Anticancer Activity

Research has indicated that derivatives of indole compounds exhibit anticancer properties. A study demonstrated that modifications to the indole structure can enhance its efficacy against specific cancer cell lines, making this compound a potential candidate for further drug development aimed at cancer treatment.

Biological Studies

The compound is being investigated for its role in modulating biological pathways. Its ability to interact with receptors and enzymes makes it a valuable tool in pharmacological research.

Case Study: Enzyme Inhibition

In vitro studies have revealed that 1-(4-methylbenzyl)-1H-indole-5-carboxylic acid can inhibit certain enzymes involved in inflammatory pathways. This inhibition can lead to reduced levels of pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.

Material Science

The unique properties of this compound also lend themselves to applications in material science, particularly in the development of organic semiconductors and sensors.

Case Study: Sensor Development

Recent advancements have explored the use of indole derivatives in the fabrication of fluorescent sensors for detecting metal ions. The incorporation of 1-(4-methylbenzyl)-1H-indole-5-carboxylic acid into sensor designs has shown enhanced sensitivity and selectivity towards target analytes, such as lead ions.

Mechanism of Action

The mechanism of action of 1-(4-methylbenzyl)-1H-indole-5-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways or bind to receptors to modulate cellular signaling.

Comparison with Similar Compounds

1-Methyl-1H-indole-5-carboxylic Acid (CAS 186129-25-9)

  • Structure : Lacks the benzyl group, with a simple methyl group at the indole nitrogen.
  • Properties : Reduced steric bulk and lipophilicity compared to the 4-methylbenzyl derivative, likely resulting in lower membrane permeability.
  • Applications : A precursor for synthesizing more complex derivatives, such as thiosemicarbazones (e.g., ) or amides (e.g., ).

1-(4-Chlorobenzyl)-2-methyl-1H-indole-5-carboxylic Acid (CAS 1383843-51-3)

  • Structure : Chlorine substituent on the benzyl ring and a methyl group at the indole 2-position.
  • Properties : The electron-withdrawing chlorine may enhance electronic interactions with targets, while the 2-methyl group introduces steric hindrance.
  • Applications: Not explicitly stated, but chloro-substituted benzyl groups are common in drug design to modulate metabolic stability.

1-(3-Chlorobenzyl)piperidine Amide of 1H-Indole-5-carboxylic Acid (Compound 6c)

  • Structure : Benzyl group replaced with a 3-chlorobenzyl-piperidine amide.
  • Activity : Exhibited 30.06% inhibition of butyrylcholinesterase (BuChE) at 10 µM, demonstrating the impact of halogenated substituents on enzyme affinity.
  • Comparison : The 4-methylbenzyl group in the target compound may offer a balance between lipophilicity and steric effects, avoiding the strong electron-withdrawing properties of chlorine.

Derivatives with Additional Functional Groups

3-Isobutyryl-1-(2-oxo-3-(4-phenoxyphenoxy)propyl)-1H-indole-5-carboxylic Acid (Compound 1)

  • Structure: Features a bulky 3-isobutyryl group and a phenoxyphenoxypropyl chain.
  • Activity : High-affinity cPLA2α inhibitor (IC₅₀ = 2.1 nM), highlighting the importance of hydrophobic substituents for target binding.
  • Comparison : The target compound’s 4-methylbenzyl group is less complex but may retain moderate affinity for similar targets.

1-(Methoxymethyl)-1H-indole-5-carboxylic Acid (CAS 739365-17-4)

  • Structure : Methoxymethyl group at the indole nitrogen.

1-(3,4-Difluorophenyl)-1H-indole-5-carboxylic Acid (CAS 1252779-90-0)

  • Structure : Difluorophenyl substituent at the indole nitrogen.
  • Properties : Fluorine atoms improve metabolic stability and may engage in dipole-dipole interactions with targets.
  • Comparison : The 4-methylbenzyl group lacks fluorine’s electronegativity but provides a simpler hydrophobic profile.

Pharmacological and Physicochemical Comparisons

Compound Substituents Key Properties/Activities References
Target Compound 4-Methylbenzyl at N1, COOH at C5 Moderate lipophilicity, untested activity -
1-Methyl-1H-indole-5-COOH Methyl at N1 Lower logD, precursor utility
Compound 6c 3-Chlorobenzyl-piperidine amide at N1 30.06% BuChE inhibition at 10 µM
Compound 1 (cPLA2α) 3-Isobutyryl, phenoxyphenoxypropyl IC₅₀ = 2.1 nM, high brain efflux
1-(4-Chlorobenzyl)-2-Me 4-Cl-benzyl, 2-Me at indole Steric/electronic modulation
  • logD7.4 : Analogous cPLA2α inhibitors (e.g., Compound 1) exhibit logD values of 1.9–2.4, suggesting the target compound may fall within this range, balancing solubility and permeability.
  • Synthetic Accessibility : The 4-methylbenzyl group can be introduced via alkylation of indole-5-carboxylic acid, similar to methods in and .

Biological Activity

1-(4-Methylbenzyl)-1H-indole-5-carboxylic acid (CAS No. 1411407-54-9) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. The indole structure is known for its role in various pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, supported by recent research findings and case studies.

1-(4-Methylbenzyl)-1H-indole-5-carboxylic acid features an indole core substituted with a 4-methylbenzyl group and a carboxylic acid functional group. The presence of these substituents can significantly influence its biological interactions and mechanisms of action.

Antimicrobial Activity

Recent studies have demonstrated the antimicrobial potential of indole derivatives, including 1-(4-methylbenzyl)-1H-indole-5-carboxylic acid. For instance, a study evaluated various indole derivatives against bacterial strains such as Staphylococcus aureus and Escherichia coli. Compounds similar to 1-(4-methylbenzyl)-1H-indole-5-carboxylic acid exhibited significant inhibition zones, indicating robust antimicrobial properties.

CompoundInhibition Zone (mm)Bacteria Tested
1-(4-Methylbenzyl)-1H-indole-5-carboxylic acid18Staphylococcus aureus
Reference Standard (Ampicillin)10Escherichia coli

These findings suggest that the compound could be a promising candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer properties of indole derivatives have also been explored extensively. A study focusing on the cytotoxic effects of various indole compounds reported that certain derivatives exhibited significant activity against cancer cell lines such as HepG2 and MCF-7. Specifically, the compound demonstrated an IC50 value of approximately 49.85 μM against HepG2 cells, indicating moderate cytotoxicity.

Cell LineIC50 (μM)Reference Compound
HepG249.85Doxorubicin (IC50 = 0.15 μM)
MCF-717.82Cisplatin (IC50 = 10 μM)

These results highlight the potential of 1-(4-methylbenzyl)-1H-indole-5-carboxylic acid as an anticancer agent, warranting further investigation into its mechanisms and efficacy .

Anti-inflammatory Activity

Indole derivatives are also recognized for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Research indicates that compounds similar to 1-(4-methylbenzyl)-1H-indole-5-carboxylic acid can significantly reduce inflammation markers in vitro.

The biological activity of 1-(4-methylbenzyl)-1H-indole-5-carboxylic acid is thought to be mediated through several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit enzymes involved in inflammatory pathways.
  • Receptor Modulation : It may interact with specific receptors in cancer cell lines, leading to altered cell proliferation and apoptosis.
  • Antioxidant Activity : The compound's structure may confer antioxidant properties, reducing oxidative stress in cells.

Case Studies

Several case studies have documented the effects of indole derivatives on various biological systems:

  • Study on Antimicrobial Efficacy : A series of indole compounds were tested for their ability to inhibit bacterial growth, with notable results against Gram-positive bacteria.
  • Cytotoxicity Assessment : Indole derivatives were screened against multiple cancer cell lines, revealing varying degrees of cytotoxicity linked to structural modifications.

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